

Purity analysis of 4,8-Dinitroquinoline by different analytical techniques

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Compound of Interest

Compound Name: 4,8-Dinitroquinoline

Cat. No.: B15479523

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A Comparative Guide to the Purity Analysis of 4,8-Dinitroquinoline

The determination of purity for chemical compounds is a critical aspect of research and development, particularly within the pharmaceutical industry. For a compound like **4,8-Dinitroquinoline**, which serves as a potential intermediate in the synthesis of pharmacologically active molecules, ensuring high purity is paramount to guarantee the safety, efficacy, and reproducibility of subsequent products. This guide provides a comparative overview of various analytical techniques for the purity assessment of **4,8-Dinitroquinoline**, complete with experimental data and detailed protocols.

Overview of Analytical Techniques

Several analytical methods can be employed to determine the purity of **4,8-Dinitroquinoline**. The choice of technique often depends on the nature of the expected impurities, the required level of accuracy, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key aspects and performance characteristics of the primary analytical techniques used for the purity analysis of **4,8-Dinitroquinoline**.

Technique	Principle	Information Obtained	Typical Purity Range Determined	Advantages	Limitations
HPLC-UV	Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. Detection is based on UV absorbance.	Quantitative purity (area %), presence of non-volatile and thermally labile impurities.	95-100%	High resolution and sensitivity; suitable for non-volatile and thermally unstable compounds. [1]	Requires a chromophore for UV detection; quantification can be affected by differences in the molar absorptivity of impurities.
GC-MS	Separation of volatile components in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio.	Identification and quantification of volatile and semi-volatile impurities.	90-100%	High sensitivity and specificity; provides structural information about impurities. [2] [3]	Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.

qNMR	<p>The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.</p>	<p>Absolute purity determination without the need for a reference standard of the analyte itself; structural confirmation.</p>	95-100%	<p>Provides absolute quantification; non-destructive; gives structural information. [4][5][6]</p>	<p>Lower sensitivity compared to chromatographic methods; potential for signal overlap with impurities.[7]</p>
DSC	<p>Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting endotherm based on the Van't Hoff equation.</p>	<p>Purity based on melting point depression; detection of crystalline impurities.</p>	98-100%	<p>Fast analysis for major crystalline impurities; requires small sample size.[8][9]</p>	<p>Only applicable to crystalline solids; insensitive to amorphous impurities or those that form solid solutions.</p>

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of **4,8-Dinitroquinoline**.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[\[1\]](#)
- Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[\[1\]](#)
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
- Sample Preparation: Accurately weigh and dissolve 10 mg of **4,8-Dinitroquinoline** in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.[\[1\]](#)
- Column Temperature: 25 °C.[\[1\]](#)
- DAD Wavelength: 254 nm.
- Gradient Program:
 - 0-5 min: 30% B
 - 5-25 min: 30% to 80% B

- 25-30 min: 80% B
- 30.1-35 min: 30% B (re-equilibration)

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general GC-MS method for identifying and quantifying volatile impurities in **4,8-Dinitroquinoline**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
[\[3\]](#)
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow of 1.1 mL/min.[\[2\]](#)

GC Conditions:

- Inlet Temperature: 280 °C.
- Injection Mode: Splitless.[\[2\]](#)
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 300 °C.[\[2\]](#)
 - Hold at 300 °C for 10 minutes.[\[2\]](#)

MS Conditions:

- Ion Source Temperature: 230 °C.[\[2\]](#)

- Ionization Energy: 70 eV.[\[2\]](#)
- Mass Range: m/z 40-550 amu.
- Solvent Delay: 4 minutes.[\[2\]](#)

Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[\[10\]](#)

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol details the determination of absolute purity using qNMR.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher).
- Certified Internal Standard (e.g., Maleic Anhydride).

Sample Preparation:

- Accurately weigh approximately 10 mg of **4,8-Dinitroquinoline** into a vial.
- Accurately weigh approximately 5 mg of the internal standard into the same vial.
- Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

NMR Data Acquisition:

- Pulse Program: Standard quantitative ¹H experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
- Number of Scans: 16 or higher for a good signal-to-noise ratio.

Data Analysis: The purity of **4,8-Dinitroquinoline** is calculated using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (M_{\text{analyte}} / M_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

- I = Integral value of the signal
- N = Number of protons for the integrated signal
- M = Molar mass
- m = Mass
- P = Purity of the standard

Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC for purity determination based on melting point depression.

Instrumentation:

- Differential Scanning Calorimeter calibrated for temperature and enthalpy.[\[11\]](#)
- Sample Pans: Aluminum pans.

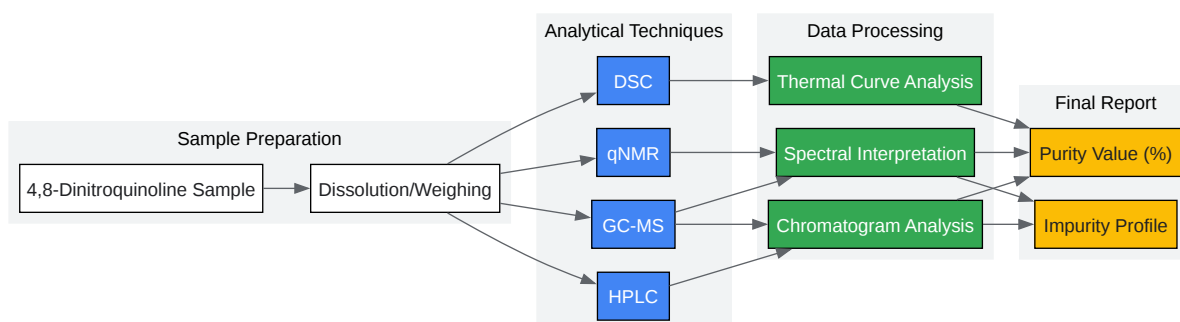
Experimental Procedure:

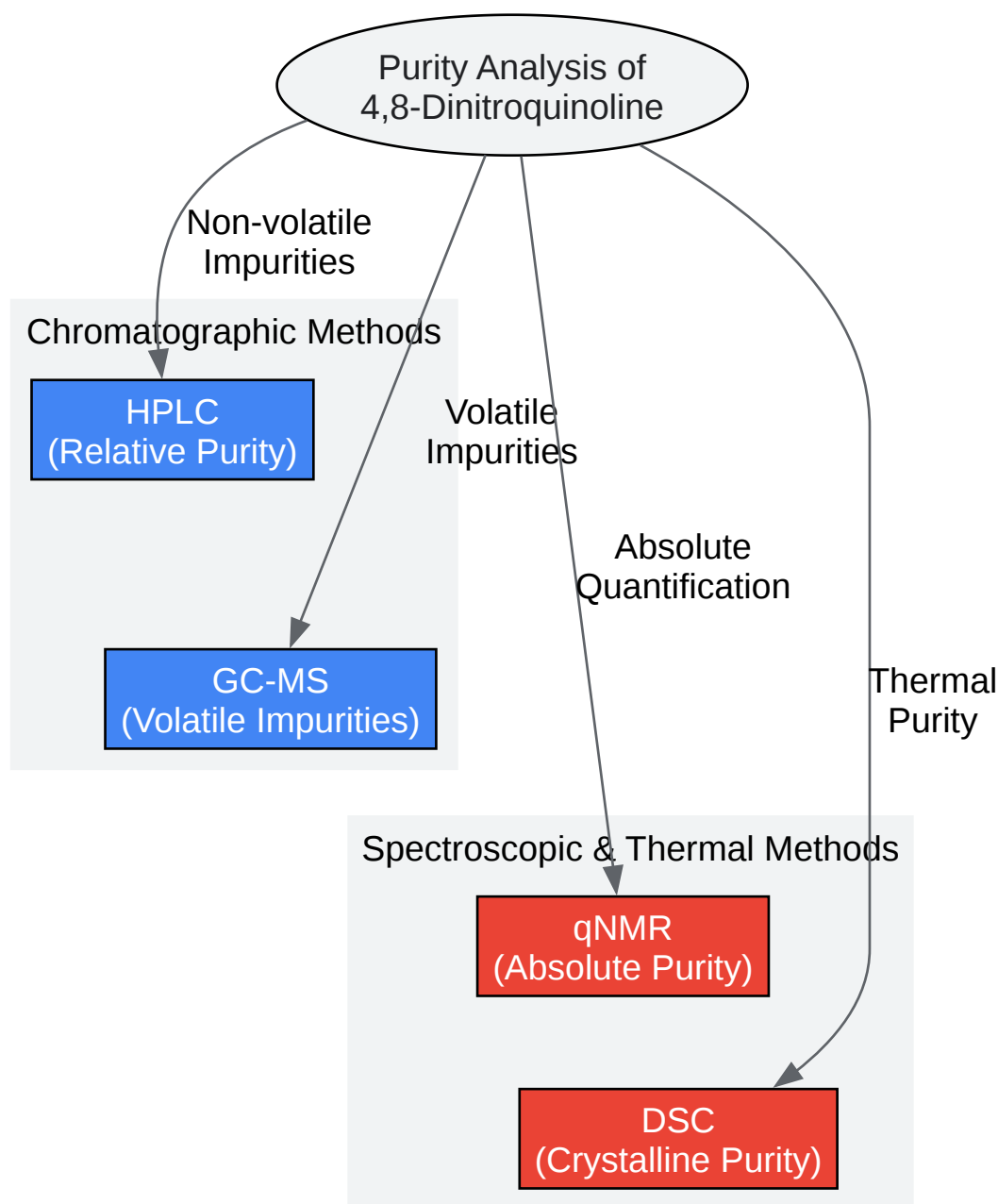
- Accurately weigh 1-3 mg of **4,8-Dinitroquinoline** into an aluminum pan and hermetically seal it.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.[\[11\]](#)

Data Analysis: The purity is calculated by the instrument software using the Van't Hoff equation, which relates the melting temperature depression to the mole fraction of impurities. The analysis is typically performed on the leading edge of the melting endotherm.

Visualizations

Experimental Workflow for Purity Analysis





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